ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 2135339-43-2) is a pyrazolo-pyridine derivative with the molecular formula C₂₀H₂₀FN₃O₂ and a molecular weight of 365.39 g/mol . Its structure features a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3, an ethyl group at position 6, a 4-fluorophenyl moiety at position 1, and an ethyl ester at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases and other enzymes .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-3-14-11-16(20(25)26-4-2)17-18(12-5-6-12)23-24(19(17)22-14)15-9-7-13(21)8-10-15/h7-12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKYMBOTXRUAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl, ethyl, and fluorophenyl groups through substitution reactions.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs, emphasizing substituent differences and their impact on molecular weight, solubility, and applications:
Key Observations:
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to carboxylic acid analogs (e.g., CAS 1018053-62-7) .
- Fluorophenyl Position : The 4-fluorophenyl group (target compound) enhances metabolic stability over 2-fluorophenyl derivatives (CAS 1119499-72-7) due to reduced steric hindrance .
- Heterocyclic Substituents : Thiophene (CAS 1011398-16-5) and methoxy groups (CAS 1011398-35-8) modulate electronic properties, affecting binding affinity in enzyme assays .
Biological Activity
Ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of 5-aminopyrazoles with various electrophiles. Recent studies have reported successful methods for synthesizing this compound through such reactions, often employing catalysts to enhance yields and selectivity .
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro assays against Mycobacterium tuberculosis demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitubercular effects. Specifically, compounds with certain substitutions on the pyrazole ring were found to inhibit the growth of the H37Rv strain of M. tuberculosis effectively .
Anti-inflammatory Effects
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for selected derivatives suggest a strong potential for therapeutic use in treating inflammatory conditions .
Neuropharmacological Activity
Recent studies have highlighted the neuropharmacological potential of pyrazolo[3,4-b]pyridines. Compounds within this class have been shown to interact with adenosine receptors and phosphodiesterase enzymes, suggesting applications in neurodegenerative diseases such as Alzheimer's and conditions related to cognitive impairment .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The presence of a cyclopropyl group and a fluorinated phenyl moiety appears to enhance its potency against various biological targets. Studies focusing on SAR have revealed that specific substitutions can lead to improved efficacy and selectivity for desired biological activities .
Case Studies
Several case studies illustrate the compound's efficacy:
- Mycobacterium tuberculosis : A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against M. tuberculosis, indicating strong potential as antitubercular agents .
- Inflammation Models : In animal models of inflammation, compounds derived from this scaffold showed significant reductions in inflammatory markers and pain scores compared to controls .
- Neuroprotection : In vitro studies using neuronal cell lines showed that these compounds could protect against oxidative stress-induced cell death, suggesting neuroprotective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
